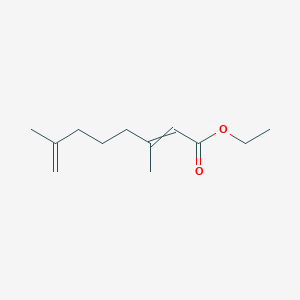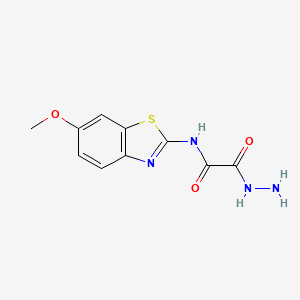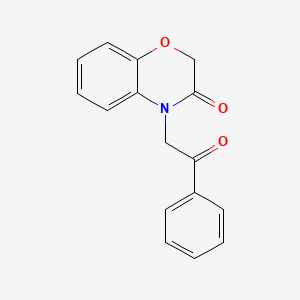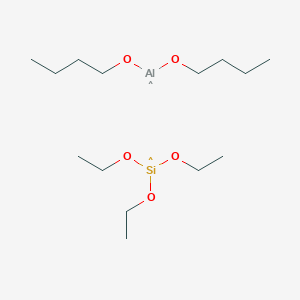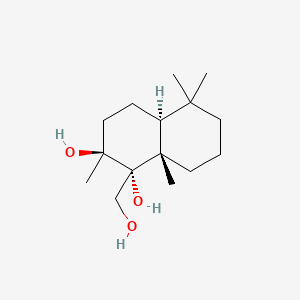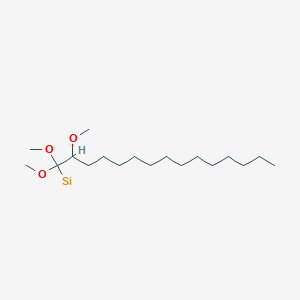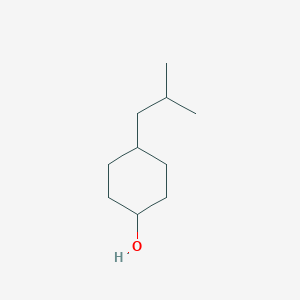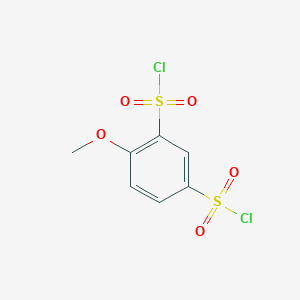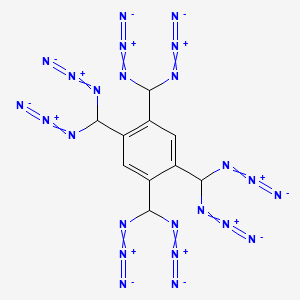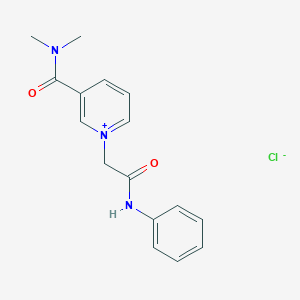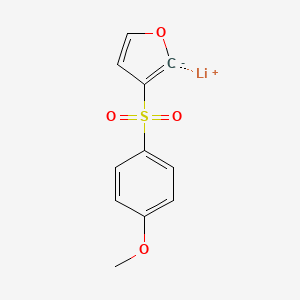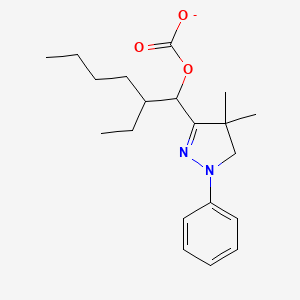![molecular formula C20H34HgO4 B14319739 Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury CAS No. 110562-24-8](/img/structure/B14319739.png)
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury: is a complex organomercury compound It is characterized by the presence of two 3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding organic ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran or dichloromethane. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can lead to the formation of mercury(0) or other lower oxidation state species.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum complexes.
Major Products:
Oxidation: Mercury(II) compounds with modified organic ligands.
Reduction: Elemental mercury or mercury compounds with lower oxidation states.
Substitution: New organomercury compounds with different functional groups.
科学的研究の応用
Chemistry: In chemistry, Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is used as a precursor for the synthesis of other organomercury compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding the effects of mercury on biological systems. It can be used in studies related to enzyme inhibition and protein binding.
Medicine: While the direct medical applications of this compound are limited due to the toxicity of mercury, it can be used in research to develop mercury-based drugs with improved safety profiles.
Industry: In industry, this compound may be used in the production of specialized materials or as a reagent in the synthesis of other chemical products.
作用機序
The mechanism of action of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to enzyme inhibition. It can also interact with nucleic acids, affecting DNA and RNA function. The peroxy groups in the compound may contribute to oxidative stress by generating reactive oxygen species.
類似化合物との比較
Dimethylmercury: A simpler organomercury compound with two methyl groups attached to mercury.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Methylmercury chloride: A compound with a methyl group and a chloride ion attached to mercury.
Uniqueness: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is unique due to the presence of the peroxy and but-1-yn-1-yl groups, which impart distinct chemical properties and reactivity. These structural features make it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
110562-24-8 |
|---|---|
分子式 |
C20H34HgO4 |
分子量 |
539.1 g/mol |
IUPAC名 |
bis[3-methyl-3-(2-methylbutan-2-ylperoxy)but-1-ynyl]mercury |
InChI |
InChI=1S/2C10H17O2.Hg/c2*1-7-9(3,4)11-12-10(5,6)8-2;/h2*7H2,1,3-6H3; |
InChIキー |
GBKURUDLEQZISQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OOC(C)(C)C#C[Hg]C#CC(C)(C)OOC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


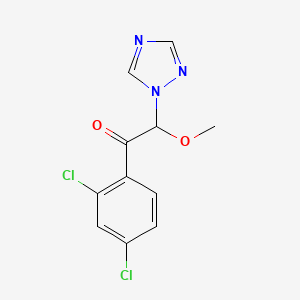
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
